4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
CAS No.: 583025-23-4
Cat. No.: VC17294850
Molecular Formula: C19H24N2O2S
Molecular Weight: 344.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 583025-23-4 |
|---|---|
| Molecular Formula | C19H24N2O2S |
| Molecular Weight | 344.5 g/mol |
| IUPAC Name | 4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C19H24N2O2S/c1-2-3-4-15-5-9-19(10-6-15)24(22,23)21-18-8-7-16-11-12-20-14-17(16)13-18/h5-10,13,20-21H,2-4,11-12,14H2,1H3 |
| Standard InChI Key | CDLTZBNPLAYVJT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCNC3)C=C2 |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s IUPAC name, 4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide, reflects its hybrid structure: a benzenesulfonamide group linked to a tetrahydroisoquinoline moiety via a butyl chain. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.5 g/mol |
| Canonical SMILES | CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCNC3)C=C2 |
| InChIKey | CDLTZBNPLAYVJT-UHFFFAOYSA-N |
| PubChem CID | 11163741 |
The sulfonamide group () introduces polarity and hydrogen-bonding capacity, while the tetrahydroisoquinoline core provides a rigid, bicyclic framework conducive to receptor interactions.
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of 4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide typically involves multi-step organic reactions:
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Tetrahydroisoquinoline Preparation: Cyclization of phenethylamine derivatives via Pictet-Spengler or Bischler-Napieralski reactions yields the tetrahydroisoquinoline core.
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Sulfonylation: Reaction of the tetrahydroisoquinoline amine with 4-butylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) forms the sulfonamide bond.
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Purification: Chromatographic techniques isolate the target compound from byproducts.
A patent by describes analogous methods for substituted tetrahydroisoquinolines, emphasizing the use of cesium fluoride or methanesulfonic acid to facilitate key steps, though specifics for this compound remain proprietary.
Structural Modifications
The butyl chain at the para-position of the benzene ring may enhance lipophilicity, potentially improving blood-brain barrier penetration for central nervous system (CNS) targets . Substitutions on the tetrahydroisoquinoline nitrogen (e.g., methyl or aryl groups) could modulate receptor affinity, as seen in related antimicrobial agents .
Biological Activities and Mechanisms
Anti-Inflammatory and Analgesic Properties
Tetrahydroisoquinolines are explored for their role in modulating inflammatory cytokines (e.g., TNF-α, IL-6) and pain pathways . Patent WO2005118548A1 highlights substituted tetrahydroisoquinoline derivatives as candidates for treating neuropathic pain, suggesting that the sulfonamide moiety in this compound could enhance solubility and target engagement.
CNS Applications
Research and Development Prospects
Medicinal Chemistry Optimization
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Analog Synthesis: Introducing electron-withdrawing groups (e.g., -CF) on the benzene ring could enhance metabolic stability .
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Stereochemistry: While the compound lacks chiral centers, enantiomerically pure tetrahydroisoquinoline derivatives often show superior pharmacological profiles .
Target Identification
Proteomic studies and molecular docking could elucidate interactions with DHPS, cyclooxygenase-2 (COX-2), or σ-1 receptors. Patent literature suggests tetrahydroisoquinolines as neuromodulators, warranting electrophysiological assays.
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